molecular formula C10H12O2S B8421781 2-Mercapto-3-isopropylbenzoic acid

2-Mercapto-3-isopropylbenzoic acid

Cat. No. B8421781
M. Wt: 196.27 g/mol
InChI Key: WIUYFRZMOAECIZ-UHFFFAOYSA-N
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Patent
US05731432

Procedure details

To a solution of 1.0 mmol 2-isopropylthiophenol and 2.2 mmol TMEDA in 2 mL cyclohexane was added 2.2 mmol n-BuLi. Then after stirring 24 h it was added to solid CO2 and stirred for 16 h when extraction and chromatography provided 2-mercapto-3-isopropylbenzoic acid. The methyl ester of this was treated as in example 3 to provide the title compound.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[SH:10])([CH3:3])[CH3:2].CN(CCN(C)C)C.[Li]CCCC.[C:24](=[O:26])=[O:25]>C1CCCCC1>[SH:10][C:5]1[C:4]([CH:1]([CH3:3])[CH3:2])=[CH:9][CH:8]=[CH:7][C:6]=1[C:24]([OH:26])=[O:25]

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)S
Name
Quantity
2.2 mmol
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
2.2 mmol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
Then after stirring 24 h it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
when extraction and chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
SC1=C(C(=O)O)C=CC=C1C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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